Diazipine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

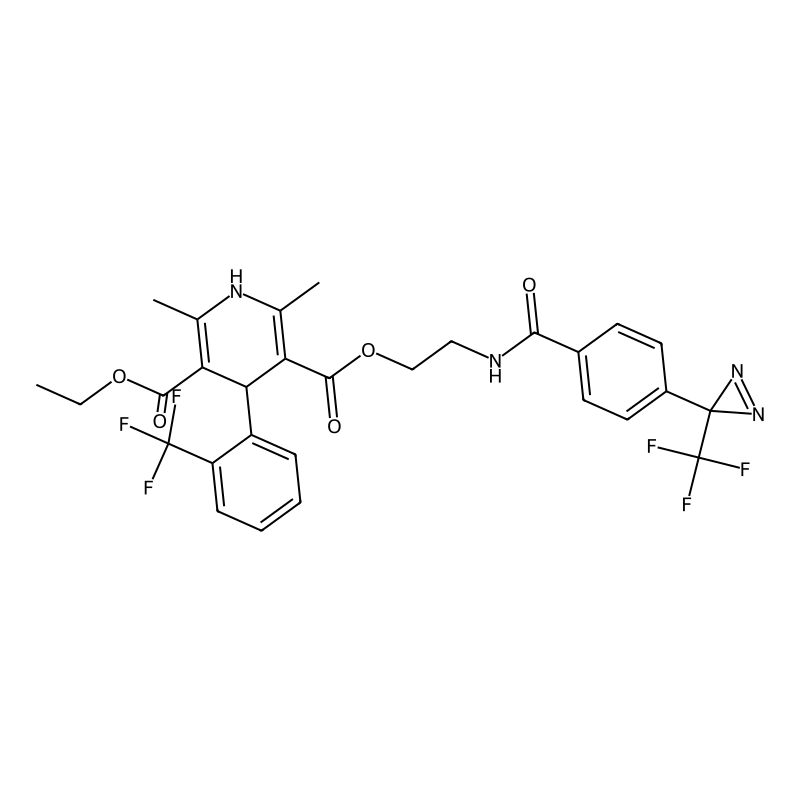

Diazipine (CAS 135330-18-6) is a heterotrifunctional chemical tool designed for advanced photoaffinity labeling (PAL) experiments. It incorporates three distinct functionalities into a single, compact scaffold: a photo-activatable diazirine for covalent crosslinking, a phenol group suitable for radioiodination (e.g., with ¹²⁵I) for sensitive detection, and a primary alcohol that serves as a versatile handle for conjugation to affinity tags, fluorophores, or other molecular probes. This integrated design enables the construction of sophisticated, multi-modal probes from a single, well-defined precursor, streamlining complex workflows in chemical biology and drug discovery. [1]

Substituting Diazipine with more common or seemingly simpler photo-crosslinkers introduces critical functional compromises. For instance, benzophenone-based reagents, while effective crosslinkers, are significantly bulkier, increasing the potential for steric hindrance and perturbation of native biological interactions. [1] Furthermore, they lack the intrinsic handles for radioiodination or further straightforward conjugation that are integral to Diazipine's structure. Similarly, monofunctional diazirines or aryl azides lack the built-in versatility for creating multi-modal probes, forcing researchers into more complex, multi-step synthetic routes and potentially compromising probe integrity and yield. The choice of Diazipine is therefore a procurement decision for experimental efficiency and functional integration, not just for its photoreactive group.

Process Compatibility: Superior Stability in Reductive Buffers vs. Aryl Azides

A critical processability advantage of the diazirine moiety in Diazipine is its high chemical stability in the presence of common biological reducing agents like dithiothreitol (DTT). In contrast, aryl azides, a common alternative photoreactive group, are readily reduced to amines by thiols, rendering them inactive for crosslinking. [1] This stability makes Diazipine and its derivatives compatible with experimental buffers that require DTT to maintain protein folding and function, a crucial parameter for successful and reproducible interaction mapping.

| Evidence Dimension | Chemical Stability in Reductive Conditions |

| Target Compound Data | Diazirine moiety is stable in the presence of thiols (e.g., DTT). |

| Comparator Or Baseline | Aryl azide moiety is readily reduced and inactivated by thiols. |

| Quantified Difference | Qualitative (Stable vs. Unstable) |

| Conditions | Standard biological buffers containing reducing agents such as DTT. |

This enables reliable photo-crosslinking studies in biologically relevant buffers where reducing agents are non-negotiable for maintaining protein integrity.

Reduced Sample Damage: Photolysis at Longer, Biologically Safer Wavelengths

The aryl diazirine group in Diazipine is typically activated by UV light in the 350–380 nm range. [1] This is a significant advantage over many aryl azide-based probes, which often require shorter, higher-energy wavelengths (< 300 nm) for efficient activation. [2] Operating at longer wavelengths minimizes the risk of photodamage to sensitive biological macromolecules like proteins and nucleic acids, leading to more physiologically relevant crosslinking results and reduced experimental artifacts.

| Evidence Dimension | Photolysis Activation Wavelength (λmax) |

| Target Compound Data | ~350–380 nm |

| Comparator Or Baseline | Aryl Azides: Typically < 300 nm |

| Quantified Difference | >50 nm longer wavelength |

| Conditions | Aqueous buffer upon UV irradiation. |

Selecting Diazipine helps preserve the native state of biological targets during the experiment, increasing the reliability and biological relevance of the findings.

Precursor Suitability: A Versatile Hub for Streamlined Synthesis of Multi-Modal Probes

Diazipine was specifically designed as a 'trifunctional synthon' to simplify the synthesis of complex chemical probes. [1] The presence of three orthogonal functional groups (diazirine, phenol, alcohol) on a single precursor eliminates the need for multi-step introduction of these features onto a simpler core. This design allows a chemist to, for example, attach a biotin tag to the alcohol via an ester or ether linkage, perform ¹²⁵I radiolabeling on the electron-rich phenol ring, and then use the diazirine for photo-crosslinking, all starting from one commercially available material. This significantly reduces synthetic complexity and improves overall yield compared to building such a probe from monofunctional reagents.

| Evidence Dimension | Inherent Functional Handles for Probe Synthesis |

| Target Compound Data | Three orthogonal groups: Photoreactive (diazirine), Radiolabeling (phenol), Conjugation (alcohol). |

| Comparator Or Baseline | Monofunctional reagents (e.g., a simple aryl diazirine or benzophenone) which possess only the photoreactive group. |

| Quantified Difference | 3-in-1 functionality vs. 1-in-1 functionality. |

| Conditions | Multi-step organic synthesis of chemical biology probes. |

Procuring Diazipine saves significant synthesis time and resources, accelerating the development of custom, high-performance probes for target identification and validation.

Identifying Protein Binding Partners in Buffers Requiring Reducing Agents

For studies involving proteins that require reducing agents like DTT or TCEP to maintain their native conformation and activity, Diazipine-derived probes are the appropriate choice. Unlike aryl azide-based probes, their diazirine group remains intact and photoreactive, ensuring that crosslinking experiments are not compromised by buffer components. [1]

Mapping Interactions of Light-Sensitive Protein or RNA Complexes

When investigating fragile biological assemblies that are susceptible to damage by high-energy UV light, probes built from Diazipine offer a gentler approach. The ability to activate crosslinking with less energetic, long-wavelength UV light (~360 nm) helps preserve the structural integrity of the target complex, leading to more reliable interaction data. [2]

Rapid Synthesis of Dual-Detection Probes for Target Validation

Diazipine is the ideal precursor for projects requiring probes with multiple detection modalities, such as a fluorescent tag for imaging and a radiolabel for sensitive quantification. Its trifunctional nature allows for the direct and efficient synthesis of such probes, bypassing the lengthy and often low-yielding synthetic routes required when starting with simpler, monofunctional crosslinkers. [3]

References

- [1] Dubinsky, L., et al. Diazirine-based photoaffinity labeling. Bioorganic & Medicinal Chemistry, 20(2), 554-570 (2012).

- [2] Ge, S. S., et al. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry. MedChemComm, 9(8), 1256-1268 (2018).

- [3] Tanaka, T. T. Y., et al. A versatile synthon for the preparation of trifunctional photoaffinity labeling reagents. Tetrahedron Letters, 35(34), 6279-6282 (1994).